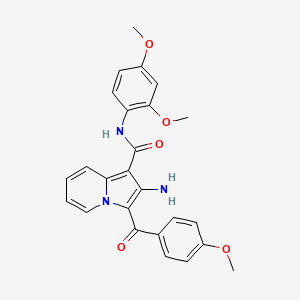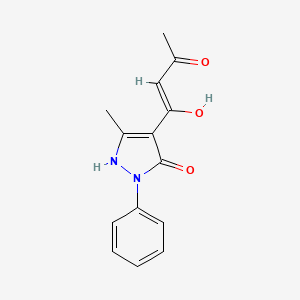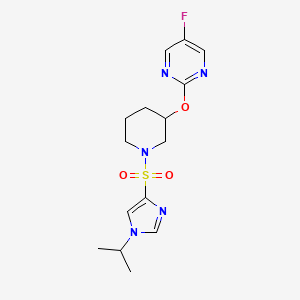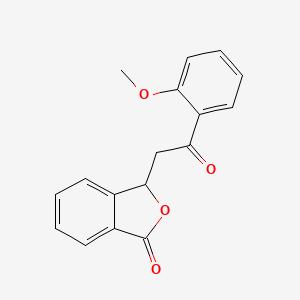
3-(2-(2-Methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JTP 1048196: is a selective inhibitor of the linear ubiquitin chain assembly complex (LUBAC). It has an IC50 value of 16.1 μM for inhibiting the linear polyubiquitination activity of the HOIL-1L/HOIP complex . This compound is significant in the study of ubiquitination, a process that tags proteins for degradation and regulates various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JTP 1048196 involves the formation of a lactone structure, which is then transformed into a reactive α,β-unsaturated carbonyl moiety. This transformation is crucial for its inhibitory activity against LUBAC .
Chemical Reactions Analysis
Types of Reactions: JTP 1048196 primarily undergoes substitution reactions due to its reactive α,β-unsaturated carbonyl group. This group can react with nucleophiles, such as cysteine residues in proteins, leading to covalent inhibition .
Common Reagents and Conditions:
Reagents: Common reagents include nucleophiles like thiols (e.g., cysteine).
Conditions: Reactions typically occur under mild conditions, often in aqueous or organic solvents at room temperature.
Major Products: The major product formed from the reaction of JTP 1048196 with cysteine residues is a covalent adduct, which inhibits the activity of the target protein complex .
Scientific Research Applications
Chemistry: JTP 1048196 is used as a tool compound to study the mechanisms of ubiquitination and deubiquitination. It helps in understanding the role of LUBAC in various cellular processes .
Biology: In biological research, JTP 1048196 is employed to investigate the regulation of protein degradation pathways. It is particularly useful in studying diseases where ubiquitination plays a critical role, such as cancer and neurodegenerative disorders.
Mechanism of Action
JTP 1048196 exerts its effects by covalently binding to the cysteine residues of the HOIL-1L/HOIP complex, a key component of LUBAC. This binding inhibits the linear polyubiquitination activity, thereby affecting downstream signaling pathways, such as the NF-κB pathway . The inhibition of LUBAC disrupts the regulation of protein degradation, impacting various cellular processes .
Comparison with Similar Compounds
JTP 0819958: Another LUBAC inhibitor with a similar mechanism of action.
HOIPIN-8: A potent inhibitor of the HOIP component of LUBAC.
WS-383: An inhibitor of the DCN1-UBC12 protein-protein interaction.
Uniqueness: JTP 1048196 is unique due to its specific inhibition of the linear ubiquitin chain assembly complex, making it a valuable tool for studying the ubiquitination process. Its selectivity and covalent binding mechanism distinguish it from other inhibitors .
Properties
IUPAC Name |
3-[2-(2-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-15-9-5-4-8-13(15)14(18)10-16-11-6-2-3-7-12(11)17(19)21-16/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBPFCSPQHHVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
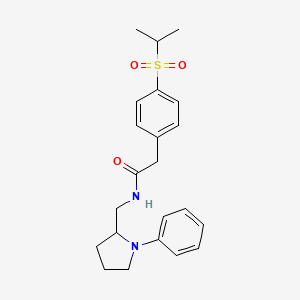
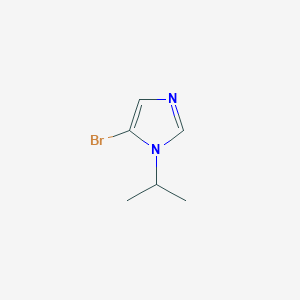
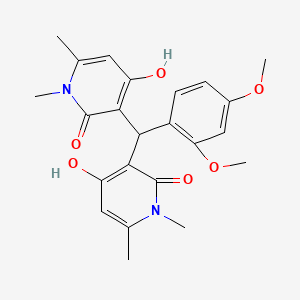
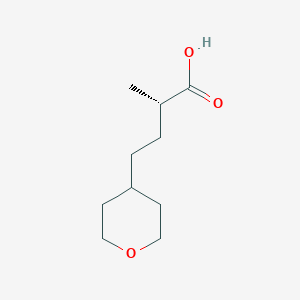
![1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2551838.png)
![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)
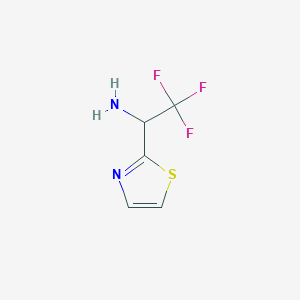
![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2551846.png)
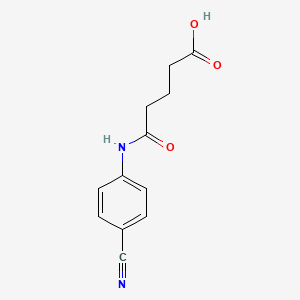
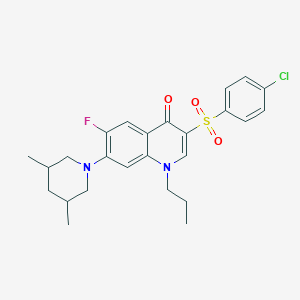
![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)
